Intermedine N-oxide

描述

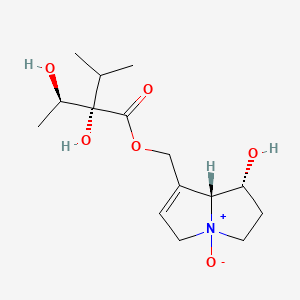

Intermedine N-oxide is a pyrrolizidine alkaloid found in certain plants, such as Crotalaria spectabilis . Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities. This compound has been studied for its potential anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: Intermedine N-oxide can be synthesized through the oxidation of intermedine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert intermedine to its N-oxide form .

Industrial Production Methods: Industrial production of this compound involves the extraction of intermedine from plant sources followed by its chemical oxidation. The extraction process may include solvent extraction techniques using methanol or ethanol, followed by purification steps such as chromatography .

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

Reduction: It can be reduced back to intermedine under specific conditions using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: More oxidized pyrrolizidine derivatives.

Reduction: Intermedine.

Substitution: Various substituted pyrrolizidine derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry Applications

Intermedine N-oxide has been identified as a promising candidate in various therapeutic areas due to its bioactive properties. It exhibits potential in the following domains:

1. Anticancer Activity:

Research indicates that compounds with N-oxide functionalities can act as anticancer agents. The mechanism often involves the activation of prodrugs under hypoxic conditions, which is particularly relevant in tumor microenvironments where oxygen levels are low. A study demonstrated that enamine N-oxides can be utilized as hypoxia-responsive prodrugs, releasing active drugs selectively in tumor tissues .

2. Antibacterial Properties:

this compound has shown antibacterial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

3. Neuroprotective Effects:

The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The release of nitric oxide from certain N-oxide derivatives has been linked to neuroprotection and cognitive enhancement .

4. Agrochemical Applications:

this compound and similar compounds have found applications as herbicides and insecticides in agriculture. Their ability to affect plant growth and pest populations makes them valuable in crop protection strategies .

Case Studies

Case Study 1: Hypoxia-Activated Prodrugs

A significant study focused on the development of hypoxia-responsive prodrugs utilizing enamine N-oxides showed promising results in selectively targeting tumor cells while minimizing systemic toxicity. The dual functionality of these compounds allows for both drug release and imaging capabilities, enhancing their utility in cancer therapy .

Case Study 2: Antibacterial Efficacy

In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the disruption of bacterial cell integrity, leading to cell lysis and death .

Data Table: Summary of Applications

作用机制

Intermedine N-oxide exerts its effects through several mechanisms:

Molecular Targets: It targets cellular components involved in oxidative stress and apoptosis.

Pathways Involved: The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and triggering mitochondrial apoptosis pathways.

相似化合物的比较

- Lycopsamine N-oxide

- Indicine N-oxide

- Echinatine N-oxide

Comparison: Intermedine N-oxide is similar to other pyrrolizidine alkaloid N-oxides in its structure and biological activities. it is unique in its specific anticancer properties and the pathways it targets . Lycopsamine N-oxide and indicine N-oxide share similar chemical properties but differ in their biological activities and toxicity profiles .

生物活性

Intermedine N-oxide, a dehydropyrrolizidine alkaloid, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antitubercular properties, cytotoxic effects, and implications in food safety.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The compound is a derivative of intermedine, which is known for its complex structure that contributes to its biological effects. Understanding its chemical properties is crucial for assessing its biological interactions.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of compounds containing N-oxide functionalities, including this compound. Research indicates that these compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

The mechanism by which this compound exerts its antitubercular effects appears to involve the generation of reactive oxygen species (ROS). These species are known to disrupt cellular processes in pathogens, leading to their death. Specifically, increased ROS levels can damage lipids, proteins, and nucleic acids within bacterial cells, thereby inhibiting their growth and replication .

Efficacy Studies

In vitro studies have demonstrated that this compound exhibits significant activity against both actively replicating and dormant forms of Mtb. The minimum inhibitory concentration (MIC) values for various N-oxide compounds were assessed using the Resazurin microtiter assay. Notably, certain derivatives showed MIC values below 10 μM, indicating strong potential for development as therapeutic agents .

| Compound | MIC (μM) | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 8 | 1.10 (active), 6.62 (non-replicating) | TBD | ≥10 |

Note: TBD indicates data that requires further research for specific values.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated using human lung fibroblast cell lines (MRC-5). The IC₅₀ values derived from these studies are crucial for determining the selectivity index (SI), which assesses the safety profile of the compound compared to its efficacy against Mtb. Compounds with an SI greater than 10 are considered promising candidates for further development .

Food Safety Concerns

This compound has also been detected in various food products, raising concerns about its safety in human consumption. Studies have shown that pyrrolizidine alkaloids, including this compound, can be present in honey and pollen at varying concentrations. The potential for toxicity associated with these compounds necessitates careful monitoring and regulation to mitigate health risks from dietary exposure .

Toxicological Studies

Toxicological assessments indicate that ingestion of pyrrolizidine alkaloids can lead to liver damage and carcinogenic effects in rodents. While specific case studies on humans remain limited, the genotoxic potential of these compounds underscores the need for caution in dietary exposure .

属性

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-JXSDSIQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347489 | |

| Record name | Intermedine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95462-14-9 | |

| Record name | Intermedine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。